molecular formula C14H15NO4 B11858206 N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide CAS No. 862993-26-8

N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11858206
CAS No.: 862993-26-8
M. Wt: 261.27 g/mol
InChI Key: DXCMTEGYWDOKHF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid with butylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 7-oxo-4-oxo-4H-chromene-2-carboxamide.

    Reduction: Formation of 7-hydroxy-4-hydroxy-4H-chromene-2-carboxamide.

    Substitution: Formation of N-alkyl or N-aryl derivatives of the compound.

Scientific Research Applications

N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide primarily involves its antioxidant properties. The compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage . It interacts with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-4-oxo-4H-chromene-2-carboxamide
  • N-phenyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide
  • N-methyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide

Uniqueness

N-butyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its antioxidant properties compared to other similar compounds .

Properties

CAS No.

862993-26-8

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

N-butyl-7-hydroxy-4-oxochromene-2-carboxamide

InChI

InChI=1S/C14H15NO4/c1-2-3-6-15-14(18)13-8-11(17)10-5-4-9(16)7-12(10)19-13/h4-5,7-8,16H,2-3,6H2,1H3,(H,15,18)

InChI Key

DXCMTEGYWDOKHF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

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